![molecular formula C20H22F2N2O5S B7720477 N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B7720477.png)
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide, also known as DFP-10825, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It was first synthesized in 2011 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Mechanism of Action
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide works by binding to specific enzymes in the body, thereby preventing them from carrying out their normal functions. In particular, it has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. By blocking this enzyme, this compound can induce cell death in cancer cells and reduce the severity of certain neurological conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its inhibitory effects on PARP-1, it has also been shown to modulate the activity of several other enzymes and signaling pathways. These effects can lead to changes in cellular metabolism, gene expression, and other important biological processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is that it is a highly specific inhibitor of PARP-1, which can make it useful for studying the role of this enzyme in various biological processes. However, one limitation is that it may not be suitable for use in certain experimental systems or models, depending on the specific research question being addressed.
Future Directions
There are several potential future directions for research on N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and neurodegenerative disorders. Another potential direction is the exploration of its effects on other enzymes and signaling pathways, which could lead to new insights into the mechanisms of cellular metabolism and gene expression. Additionally, further studies may be needed to determine the optimal dosage and administration protocols for this compound in different experimental systems.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of piperidine with 2,4-difluorobenzaldehyde, followed by the addition of 3,4-dimethoxybenzenesulfonyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells, as well as in the development of certain neurological conditions.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O5S/c1-28-18-6-4-15(12-19(18)29-2)30(26,27)24-9-7-13(8-10-24)20(25)23-17-5-3-14(21)11-16(17)22/h3-6,11-13H,7-10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBBNVCZPVYQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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